molecular formula C19H18ClN3O B287184 N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B287184
M. Wt: 339.8 g/mol
InChI Key: IWBKIEHJTOMMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, commonly known as CPEP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. CPEP belongs to the class of pyrazole carboxamides, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of CPEP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. CPEP has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
CPEP has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cells. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, CPEP has been shown to protect neurons from oxidative stress and amyloid-beta-induced toxicity in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using CPEP in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, its solubility in aqueous solutions may limit its use in certain assays. In addition, further studies are needed to determine the optimal dosage and administration route for CPEP in vivo.

Future Directions

Future research on CPEP could focus on its potential applications in the treatment of specific types of cancer and neurodegenerative disorders. In addition, the development of analogs with improved pharmacokinetic properties could enhance its therapeutic potential. Furthermore, studies on the safety and toxicity of CPEP in animal models could provide valuable information for its clinical development.

Synthesis Methods

The synthesis of CPEP involves the reaction of 1-(4-chlorophenyl)ethylamine with 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

CPEP has been studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-inflammatory, antitumor, and neuroprotective activities in preclinical studies.

properties

Product Name

N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C19H18ClN3O/c1-13(15-8-10-16(20)11-9-15)22-19(24)18-12-21-23(14(18)2)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,22,24)

InChI Key

IWBKIEHJTOMMJE-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC(C)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC(C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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